molecular formula C16H12F4O3 B14042930 Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate

Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B14042930
M. Wt: 328.26 g/mol
InChI Key: AGHJCCZKZVLFKF-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a trifluoromethyl group on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method involves the reaction of 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form the corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Lacks the benzyloxy and fluoro substituents.

    Methyl 4-(benzyloxy)benzoate: Lacks the fluoro and trifluoromethyl substituents.

    Methyl 3-fluoro-4-(trifluoromethyl)benzoate: Lacks the benzyloxy substituent.

Uniqueness

Methyl 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its potential for hydrogen bonding, while the fluoro and trifluoromethyl groups increase its lipophilicity and metabolic stability, making it a valuable compound in various research applications .

Properties

Molecular Formula

C16H12F4O3

Molecular Weight

328.26 g/mol

IUPAC Name

methyl 3-fluoro-4-phenylmethoxy-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C16H12F4O3/c1-22-15(21)11-7-12(16(18,19)20)14(13(17)8-11)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

AGHJCCZKZVLFKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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